molecular formula C19H21FN2O4 B12415263 Nadifloxacin-d9

Nadifloxacin-d9

Cat. No.: B12415263
M. Wt: 369.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-LEKAFREJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nadifloxacin-d9 is a deuterated form of Nadifloxacin, a topical fluoroquinolone antibiotic. It is primarily used for the treatment of acne vulgaris and bacterial skin infections. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nadifloxacin-d9 involves the incorporation of deuterium atoms into the Nadifloxacin molecule. One common method is the bromination of 3,4-difluoroacetanilide, followed by a series of reactions to introduce the deuterium atoms. The key intermediate, 2-bromo-4,5-difluoroacetanilide, is then subjected to further reactions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent control of reaction conditions and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nadifloxacin-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include brominating agents like sodium bromate and sodium bisulfite. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3,4-difluoroacetanilide leads to the formation of 2-bromo-4,5-difluoroacetanilide, a key intermediate in the synthesis of this compound .

Scientific Research Applications

Nadifloxacin-d9 has a wide range of scientific research applications, including:

Mechanism of Action

Nadifloxacin-d9 exerts its effects by inhibiting the enzyme DNA gyrase, which is involved in bacterial DNA synthesis and replication. This inhibition prevents bacterial multiplication, leading to the elimination of the infection. Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic used to treat various bacterial infections.

    Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

    Moxifloxacin: Known for its effectiveness against respiratory tract infections.

Uniqueness

Nadifloxacin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Unlike other fluoroquinolones, this compound is specifically designed for topical use, making it particularly effective for skin infections and acne .

Properties

Molecular Formula

C19H21FN2O4

Molecular Weight

369.4 g/mol

IUPAC Name

7-fluoro-12-methyl-8-(2,2,3,3,4,5,5,6,6-nonadeuterio-4-hydroxypiperidin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/i4D2,5D2,6D2,7D2,11D

InChI Key

JYJTVFIEFKZWCJ-LEKAFREJSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2CCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Origin of Product

United States

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